molecular formula C15H10ClF3O B1327913 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone CAS No. 898751-48-9

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone

Cat. No.: B1327913
CAS No.: 898751-48-9
M. Wt: 298.68 g/mol
InChI Key: UHFCZAWIKZOAHT-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3,4-difluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and the reaction temperature is typically maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde
  • 3-Chloro-5-fluorophenyl-1,2,3-triazolylacetamide

Uniqueness

3-(3-Chloro-5-fluorophenyl)-3’,4’-difluoropropiophenone is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and properties. This combination of substituents is less common compared to other similar compounds, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O/c16-11-5-9(6-12(17)8-11)1-4-15(20)10-2-3-13(18)14(19)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFCZAWIKZOAHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644978
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-48-9
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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